5-Bromo-6-metilamino-nicotinonitrilo

Descripción general

Descripción

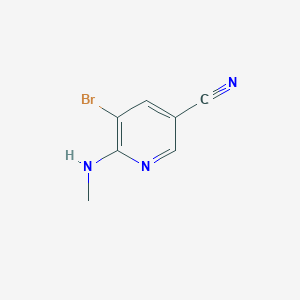

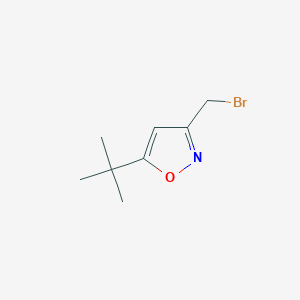

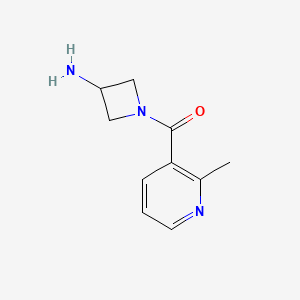

5-Bromo-6-methylamino-nicotinonitrile is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 g/mol . It is not intended for human or veterinary use and is used only for research purposes.

Molecular Structure Analysis

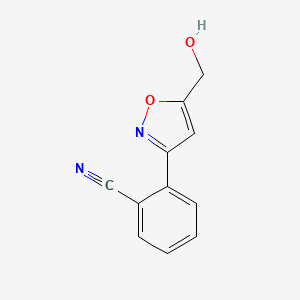

The InChI code for 5-Bromo-6-methylamino-nicotinonitrile is 1S/C7H6BrN3/c1-10-7-6(8)2-5(3-9)4-11-7/h2,4H,1H3,(H,10,11) . This indicates the presence of a bromine atom at the 5th position and a methylamino group at the 6th position on the nicotinonitrile ring.Physical And Chemical Properties Analysis

5-Bromo-6-methylamino-nicotinonitrile is a yellow solid . and should be stored at a temperature of 0-5 degrees Celsius .Mecanismo De Acción

The mechanism of action of 5-Bromo-6-methylamino-nicotinonitrile involves the formation of a nitrile group, which is then attacked by a nucleophile such as a hydroxide ion. This results in the formation of an amide bond, which is then attacked by an electrophile such as a bromide ion. This results in the formation of a bromo-methyl group, which is then attacked by another nucleophile such as a methylamine. This results in the formation of 5-Bromo-6-methylamino-nicotinonitrile.

Biochemical and Physiological Effects

5-Bromo-6-methylamino-nicotinonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c, trypsin, and β-galactosidase, as well as to inhibit the activity of proteins such as tubulin and actin. It has also been shown to inhibit the growth of cancer cells, to induce apoptosis in cancer cells, and to inhibit the growth of bacteria.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 5-Bromo-6-methylamino-nicotinonitrile for lab experiments is its high reactivity and its ability to form a variety of compounds. It is also relatively easy to synthesize, and its reactivity makes it useful for a variety of chemical reactions. However, the reactivity of 5-Bromo-6-methylamino-nicotinonitrile can also be a disadvantage, as it can lead to the formation of unwanted byproducts. In addition, the use of 5-Bromo-6-methylamino-nicotinonitrile in lab experiments can be limited by the availability of the necessary reagents and solvents.

Direcciones Futuras

Future research on 5-Bromo-6-methylamino-nicotinonitrile could focus on its use in the synthesis of more complex compounds, such as peptides and nucleic acids. It could also be used in the synthesis of more advanced nanomaterials, such as nanowires and nanotubes. In addition, further research could be conducted on the biochemical and physiological effects of 5-Bromo-6-methylamino-nicotinonitrile, such as its effects on cancer cells and its potential as an antibacterial agent. Finally, research could be conducted on the development of new methods for the synthesis of 5-Bromo-6-methylamino-nicotinonitrile, such as the use of enzymatic catalysis or the use of renewable energy sources.

Aplicaciones Científicas De Investigación

Ciencia de los Materiales: Síntesis de Materiales Avanzados

En la ciencia de los materiales, este compuesto es valioso para sintetizar materiales avanzados. Su estructura química única podría utilizarse para crear polímeros o recubrimientos novedosos con propiedades específicas, como mayor durabilidad o resistencia química .

Síntesis Química: Bloque de Construcción para Moléculas Complejas

Como bloque de construcción en la síntesis química, el 5-Bromo-6-metilamino-nicotinonitrilo se utiliza para construir moléculas más complejas. Sus sitios reactivos lo convierten en un precursor versátil para sintetizar una amplia gama de entidades químicas, que pueden utilizarse posteriormente en diversas aplicaciones industriales y de investigación .

Química Analítica: Estándares de Referencia

En química analítica, este compuesto puede servir como estándar de referencia debido a sus propiedades bien definidas. Los estándares de referencia de alta calidad son cruciales para obtener resultados analíticos precisos, que son esenciales en las pruebas farmacéuticas y los procesos de control de calidad .

Investigación en Ciencias de la Vida: Estudios Biológicos

En la investigación en ciencias de la vida, compuestos como el this compound son importantes para estudiar procesos biológicos. Pueden utilizarse para investigar la función de enzimas, receptores y otras proteínas, contribuyendo a nuestra comprensión de los mecanismos de las enfermedades y el descubrimiento de nuevos objetivos farmacológicos .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 6-amino-5-bromonicotinate, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s reasonable to assume that 5-Bromo-6-methylamino-nicotinonitrile may have similar hazards, but specific safety data for this compound was not found in the search results.

Propiedades

IUPAC Name |

5-bromo-6-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-10-7-6(8)2-5(3-9)4-11-7/h2,4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIYLNIKMYIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)

![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)